Myostatin inhibitory peptide 7

Übersicht

Beschreibung

. This compound binds to myostatin and other negative regulators of muscle mass, promoting muscle growth. Myostatin is a potent negative regulator of skeletal muscle mass, and inhibiting it has significant therapeutic potential for muscle dystrophies and other muscle-wasting conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of myostatin inhibitory peptide 7 involves recombinant DNA technology to produce the fusion protein. The gene encoding the fusion protein is inserted into a suitable expression vector, which is then introduced into a host cell line (e.g., Chinese hamster ovary cells) for protein expression. The expressed protein is then purified using affinity chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Large bioreactors are used to culture the host cells, and the purification process is scaled up to handle larger volumes of protein. The final product is formulated and lyophilized for stability and ease of use.

Analyse Chemischer Reaktionen

Types of Reactions: Myostatin inhibitory peptide 7 primarily undergoes binding reactions with myostatin and other ligands. These interactions are crucial for its mechanism of action.

Common Reagents and Conditions: The binding reactions do not require specific reagents or conditions beyond the physiological environment where the protein is active. in vitro studies may use buffers and other additives to maintain protein stability.

Major Products Formed: The major product of the binding reaction is the complex formed between this compound and myostatin, which inhibits the activity of myostatin and promotes muscle growth.

Wissenschaftliche Forschungsanwendungen

Myostatin inhibitory peptide 7 has several scientific research applications:

Chemistry: Studying protein-protein interactions and binding kinetics.

Biology: Investigating the role of myostatin in muscle development and atrophy.

Medicine: Developing therapeutic strategies for muscle-wasting diseases such as muscular dystrophy and cachexia.

Industry: Potential use in livestock to enhance muscle growth and meat production.

Wirkmechanismus

Myostatin inhibitory peptide 7 exerts its effects by binding to myostatin and preventing it from interacting with its receptors on muscle cells. This inhibition leads to increased muscle mass and strength. The molecular targets include myostatin and its receptors, and the pathways involved are those regulating muscle growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

Myostatin inhibitory peptide 7 is unique in its ability to bind and inhibit myostatin effectively. Similar compounds include other myostatin inhibitors such as domagrozumab and bimagrumab , which also target myostatin but may have different binding affinities and mechanisms. The uniqueness of this compound lies in its fusion protein structure, which enhances its stability and binding efficiency.

List of Similar Compounds

Domagrozumab

Bimagrumab

Metmyoglobin

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, mechanism, and comparison with similar compounds

Biologische Aktivität

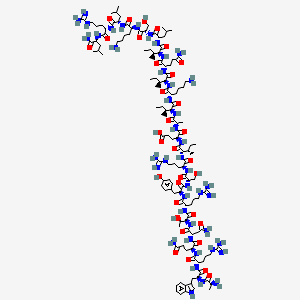

Myostatin inhibitory peptide 7 (MIP-7) is a synthetic peptide derived from the prodomain of mouse myostatin, consisting of 23 amino acids. This peptide has gained attention due to its potential therapeutic applications in muscle atrophic disorders, including muscular dystrophies and cachexia. This article explores the biological activity of MIP-7, supported by research findings, case studies, and data tables.

Myostatin is a member of the TGF-beta superfamily and functions as a negative regulator of skeletal muscle growth. It is secreted as an inactive precursor (pro-myostatin) that requires proteolytic cleavage to become active. MIP-7 acts by binding to myostatin and inhibiting its interaction with the activin type I receptor, thereby preventing the signaling cascade that leads to muscle degradation .

The structure-activity relationship (SAR) studies indicate that MIP-7 possesses a propensity to form an α-helical structure, which is essential for its inhibitory activity. The effective binding of MIP-7 to myostatin has been linked to specific amino acid residues that enhance its stability and potency .

In Vitro Studies

In vitro assays have demonstrated that MIP-7 exhibits significant myostatin inhibitory activity. The dissociation constant () for MIP-7 binding to myostatin has been reported in the range of 30-36 nM, indicating a strong affinity . Additionally, studies have shown that modifications to the peptide structure can enhance its biological activity:

| Peptide | IC50 (μM) | Notes |

|---|---|---|

| MIP-7 | 0.3 | Strong inhibitory activity |

| Peptide 1 | 3.56 ± 0.25 | Baseline for comparison |

| Peptide 3d | 0.32 ± 0.05 | Improved potency with substitutions |

In Vivo Studies

In vivo studies utilizing animal models have shown promising results for MIP-7 in increasing muscle mass and function. For instance, in a Duchenne muscular dystrophy model, administration of MIP-7 led to significant improvements in muscle strength and mass compared to control groups .

Case Studies

- Duchenne Muscular Dystrophy (DMD) Model : A study conducted on mdx mice (a model for DMD) demonstrated that treatment with MIP-7 resulted in increased muscle fiber size and reduced fibrosis compared to untreated controls. The observed effects were attributed to the inhibition of myostatin signaling pathways, promoting muscle regeneration .

- Cachexia : In a cachexia model, administration of MIP-7 was associated with preserved muscle mass and improved overall physical performance metrics, highlighting its potential utility in clinical settings for patients suffering from severe muscle wasting conditions .

Stability and Delivery

The stability of MIP-7 under physiological conditions is critical for its therapeutic application. Research indicates that while MIP-7 shows high stability against enzymatic degradation in vitro, further studies are needed to assess its stability in vivo . Various delivery methods, including systemic administration and localized injections, are being explored to optimize the therapeutic effects of MIP-7.

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C133H227N43O33/c1-18-68(11)101(125(205)160-81(35-25-27-51-135)115(195)173-102(69(12)19-2)126(206)162-87(45-48-98(138)182)117(197)175-104(71(14)21-4)128(208)169-91(58-67(9)10)119(199)170-95(63-177)123(203)157-80(34-24-26-50-134)112(192)166-90(57-66(7)8)118(198)155-83(37-29-53-150-131(143)144)111(191)164-89(106(140)186)56-65(5)6)172-108(188)73(16)154-109(189)88(46-49-100(184)185)163-127(207)103(70(13)20-3)174-116(196)85(39-31-55-152-133(147)148)158-124(204)96(64-178)171-120(200)92(59-75-40-42-77(180)43-41-75)167-113(193)84(38-30-54-151-132(145)146)161-129(209)105(74(17)179)176-122(202)94(61-99(139)183)168-114(194)86(44-47-97(137)181)159-110(190)82(36-28-52-149-130(141)142)156-121(201)93(165-107(187)72(15)136)60-76-62-153-79-33-23-22-32-78(76)79/h22-23,32-33,40-43,62,65-74,80-96,101-105,153,177-180H,18-21,24-31,34-39,44-61,63-64,134-136H2,1-17H3,(H2,137,181)(H2,138,182)(H2,139,183)(H2,140,186)(H,154,189)(H,155,198)(H,156,201)(H,157,203)(H,158,204)(H,159,190)(H,160,205)(H,161,209)(H,162,206)(H,163,207)(H,164,191)(H,165,187)(H,166,192)(H,167,193)(H,168,194)(H,169,208)(H,170,199)(H,171,200)(H,172,188)(H,173,195)(H,174,196)(H,175,197)(H,176,202)(H,184,185)(H4,141,142,149)(H4,143,144,150)(H4,145,146,151)(H4,147,148,152)/t68-,69-,70-,71-,72-,73-,74+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,101-,102-,103-,104-,105-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLNPUQPASIHW-OOXKGWPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C133H227N43O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2956.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621169-52-5 | |

| Record name | Myostatin inhibitory peptide 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621169525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.